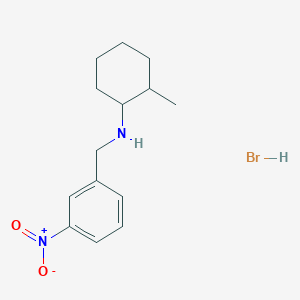

(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide; 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

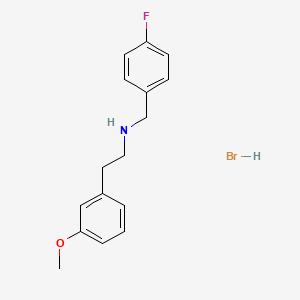

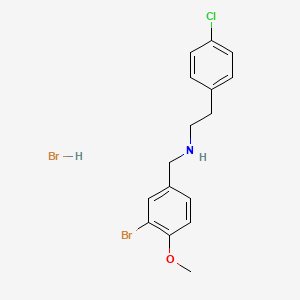

(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide is a chemical compound with the CAS Number: 1609404-37-6 . It has a molecular weight of 329.24 and its molecular formula is C14H21BrN2O2 . The compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for (2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide is 1S/C14H20N2O2.BrH/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18;/h4,6-7,9,11,14-15H,2-3,5,8,10H2,1H3;1H . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis

(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide is a solid at room temperature . The compound’s molecular weight is 329.24 , and its molecular formula is C14H21BrN2O2 .Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Catalysis

(2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide is utilized in the synthesis of complex organic molecules. For example, Bodanszky and Bodanszky (1994) described its use in the synthesis of peptide derivatives through the enantioselective enzymic hydrolysis of tetraalanine. This process highlights the compound's role in facilitating specific chemical transformations essential for peptide synthesis (Bodanszky & Bodanszky, 1994).

Drug Development and Bioreductive Prodrugs

In drug development, the nitrobenzyl moiety, similar to that in (2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide, is explored for its potential in bioreductive prodrug activation. Hay et al. (1999) studied the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates, which are designed as triggers for bioreductive prodrugs, highlighting the compound's relevance in developing targeted cancer therapies (Hay, Sykes, Denny, & O'Connor, 1999).

Material Science

In the field of material science, (2-Methylcyclohexyl)(3-nitrobenzyl)amine hydrobromide and related compounds contribute to the development of new materials. McMurry et al. (1992) demonstrated its use in the synthesis of bifunctional tetraaza macrocycles, which are precursors to chelating agents used in bioconjugate chemistry. These chelating agents have applications ranging from radiopharmaceuticals to imaging (McMurry, Brechbiel, Kumar, & Gansow, 1992).

Environmental Science

Additionally, the nitrobenzyl group's photochemical properties are studied for environmental applications. Wang et al. (2020) discussed the use of 2-nitrobenzyl alcohol derivatives for phototriggered labeling and crosslinking with amine selectivity. This research has implications for understanding and manipulating biological systems in a controlled manner, which can be leveraged for environmental monitoring and remediation efforts (Wang, Liu, Bao, Xue, Zhou, Zhang, Lin, & Zhu, 2020).

Eigenschaften

IUPAC Name |

2-methyl-N-[(3-nitrophenyl)methyl]cyclohexan-1-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.BrH/c1-11-5-2-3-8-14(11)15-10-12-6-4-7-13(9-12)16(17)18;/h4,6-7,9,11,14-15H,2-3,5,8,10H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRMJJYARFLSOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NCC2=CC(=CC=C2)[N+](=O)[O-].Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Phenyl-5-isoxazolyl)methyl]amine oxalate hydrate](/img/structure/B6351851.png)

![[1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethyl]amine oxalate dihydrate; 95%](/img/structure/B6351867.png)

amine hydrobromide; 95%](/img/structure/B6351887.png)

amine hydrobromide; 95%](/img/structure/B6351889.png)

![3-(tert-Butyl)-2-(2-thienylcarbonyl)indeno[3,2-c]pyrazol-4-one](/img/structure/B6351892.png)

![(2-Methoxy-1-methylethyl)[(4-methoxy-1-naphthyl)methyl]amine hydrobromide; 95%](/img/structure/B6351900.png)

![N-[(4-Methoxy-1-naphthyl)methyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6351914.png)